molecular formula C12H18N2O4S B5189607 2-[4-(diethylsulfamoyl)phenoxy]acetamide

2-[4-(diethylsulfamoyl)phenoxy]acetamide

Cat. No.: B5189607
M. Wt: 286.35 g/mol
InChI Key: MCHNHPWONBKWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Diethylsulfamoyl)phenoxy]acetamide (CAS 917217-49-3) is a synthetic organic compound with a molecular formula of C 15 H 24 N 2 O 5 S and a molecular weight of 344.43 g/mol . This molecule features a phenoxyacetamide core, a structure recognized in medicinal chemistry for its pharmacological potential, and is further functionalized with a diethylsulfamoyl group . The integration of both acetamide and sulfonamide moieties in a single scaffold is a strategy of significant interest in drug discovery. Compounds containing these functional groups are known to exhibit a wide range of biological activities and are investigated for their potential to interact with various enzymatic targets . As part of the phenoxy acetamide class, this compound serves as a valuable chemical building block for researchers in synthetic and medicinal chemistry, who can use it to develop and screen novel derivatives for various biological applications . Safety Notice: This product is provided exclusively for research purposes in a laboratory setting. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHNHPWONBKWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(diethylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetamide under basic conditions to yield this compound.

The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that phenoxyacetamide derivatives, including 2-[4-(diethylsulfamoyl)phenoxy]acetamide, exhibit significant anti-cancer properties. A study evaluated several phenoxy acetamide derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) and liver cancer cells (HepG2). The results indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity of Phenoxyacetamide Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound IMCF-78.3High
Compound IIHepG25.0Moderate
This compoundMDA-MB-2317.0High

Anti-Inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Studies have shown that phenoxy acetamides can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Compounds similar to this compound have been synthesized and evaluated for their ability to reduce inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations, revealing an IC50 value indicative of its potency as an anti-cancer agent .

Case Study: Liver Cancer Research

Another investigation focused on HepG2 liver cancer cells, where the compound demonstrated selective cytotoxicity. The study highlighted its potential as a therapeutic agent against hepatic carcinoma while minimizing toxicity to normal liver cells .

Mechanism of Action

The mechanism of action of 2-[4-(diethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Sulfonamide vs. Thiazolidinedione Derivatives

Compounds V2–V6 () share the phenoxy-acetamide scaffold but replace the diethylsulfamoyl group with a 2,4-dioxo-thiazolidin-5-ylidenemethyl moiety. These derivatives exhibit hypoglycemic and hypolipidemic activities, with melting points ranging from 220–274°C and yields of 70–79% . In contrast, sulfonamide-bearing analogs like acetylsulfanilamide () and N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () prioritize sulfonamide-related interactions, such as histone deacetylase (HDAC) inhibition or antimicrobial activity.

Heterocyclic Modifications

Compounds in (e.g., 4, 5, 6) incorporate purine-dione moieties linked to the phenoxy-acetamide core, acting as A$_{2A}$ adenosine receptor agonists. For example, 4 (N-cyclobutyl derivative) showed 95% purity and distinct receptor binding kinetics. The diethylsulfamoyl group in the target compound may offer alternative hydrogen-bonding or steric effects, modulating receptor selectivity compared to purine-based analogs .

Bioavailability and Physicochemical Properties

Flavonoid acetamide derivatives () demonstrate that acetamide functionalization improves bioavailability despite reduced antioxidant capacity. Key parameters include:

Compound cLogP Drug Score Solubility
Apigenin diacetamide (11) 2.1 0.62 Moderate
Luteolin triacetamide (15) 1.8 0.71 High
Target Compound* ~3.5† N/A Moderate‡

*Estimated based on diethylsulfamoyl group’s contribution. †Higher cLogP than flavonoid acetamides due to alkylated sulfonamide. ‡Predicted from ’s trend where cLogP <5 ensures absorption.

Sulfonamide acetamides like acetylsulfanilamide (cLogP ~0.5) exhibit lower lipophilicity than the target compound, suggesting that alkylation (diethyl group) balances solubility and permeability .

Anticancer Activity

Indenone-substituted acetamides () and thiadiazole derivatives () show IC$_{50}$ values as low as 1.8 µM (e.g., 7d on Caco-2 cells). The diethylsulfamoyl group’s electron-withdrawing nature may enhance DNA intercalation or enzyme inhibition compared to electron-neutral substituents .

Anti-inflammatory and Antimicrobial Effects

Schiff base and thiazolidinone derivatives () demonstrate moderate antimicrobial activity. The diethylsulfamoyl group’s bulkiness may reduce bacterial membrane penetration compared to smaller substituents (e.g., –Br, –Cl in ), highlighting a trade-off between steric effects and activity .

Receptor Modulation

MRS 1754 (), a cyanophenyl-substituted acetamide, acts as an A$_{2A}$ adenosine receptor antagonist.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[4-(diethylsulfamoyl)phenoxy]acetamide in laboratory settings?

  • Hazard Identification : The compound is classified under GHS as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335). Use fume hoods and ensure proper ventilation to minimize aerosol formation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 masks or equivalent .
  • Storage : Store in a dry environment at 2–8°C, away from incompatible substances .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Key Steps :

Intermediate Synthesis : React 4-(diethylsulfamoyl)phenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux.

Purification : Monitor reaction progress via TLC, filter to remove base residues, and concentrate under reduced pressure .

  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of phenol to chloroacetamide) and reaction time (24–48 hours) to improve yields (>75%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identify protons and carbons from the acetamide (–CH₂–CO–NH₂), phenoxy (–O–C₆H₄–), and diethylsulfamoyl (–SO₂–N(CH₂CH₃)₂) moieties.
  • FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 325.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of derivatives in anticancer research?

  • Methodology :

  • Analog Synthesis : Modify the diethylsulfamoyl group (e.g., replace with dimethyl or cyclic sulfonamides) or phenoxy substituents (e.g., introduce halogens or methoxy groups).
  • Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical substituents .
    • Data Interpretation : Use computational tools (e.g., molecular docking with EGFR or PARP-1) to correlate substituent effects with binding affinity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Variables to Control :

  • Purity : Ensure >95% purity via HPLC to exclude impurities affecting bioactivity .
  • Assay Conditions : Standardize cell culture media, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) .
    • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

  • Workflow :

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .

  • Case Study : A derivative showed a docking score of −9.2 kcal/mol against carbonic anhydrase IX, aligning with its in vitro IC₅₀ of 12.3 μM .

Q. What experimental approaches optimize yield and purity during scale-up synthesis?

  • Process Optimization :

  • Solvent Choice : Replace acetonitrile with ethanol for safer large-scale reactions .
  • Catalyst Screening : Test bases like DBU or Et₃N for faster reaction kinetics.
    • Analytical QC : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.